molecular formula C17H17IN2 B2629282 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium CAS No. 1660158-34-8

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium

Cat. No. B2629282
CAS RN: 1660158-34-8
M. Wt: 376.241
InChI Key: QKSVNOXBAYSRQY-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of this compound involves the combination of a pyridinium core with an indole derivative. Researchers have designed and prepared related derivatives based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization. These synthetic efforts aim to explore potential pharmacological applications .

Future Directions

: A brief review of the biological potential of indole derivatives : Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

properties

IUPAC Name

1-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2/c1-18-11-9-14(10-12-18)7-8-15-13-19(2)17-6-4-3-5-16(15)17/h3-13H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLAIHWOPBQYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=CC=[N+](C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=CC=[N+](C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium

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